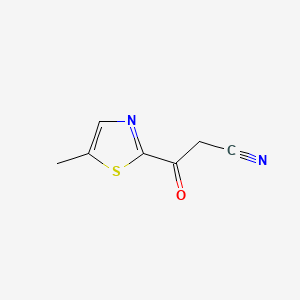
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile, also known by its MDL number MFCD32876623, is a chemical compound with the molecular formula C7H6N2OS. This compound is a novel building block used in various research and industrial applications due to its unique structure and properties .
Preparation Methods
The synthesis of 3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile involves several steps. One common synthetic route includes the reaction of 5-methyl-2-thiazole with a suitable nitrile compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Methyl-2-thiazolyl)-3-oxopropanenitrile can be compared with other thiazole derivatives, such as:
2-Methylthiazole: Similar in structure but lacks the nitrile and oxo groups, leading to different reactivity and applications.
5-Methyl-2-thiazolylamine: Contains an amine group instead of the oxo and nitrile groups, resulting in distinct chemical properties and uses. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-9-7(11-5)6(10)2-3-8/h4H,2H2,1H3 |
InChI Key |
LOYNTXNJOIMDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


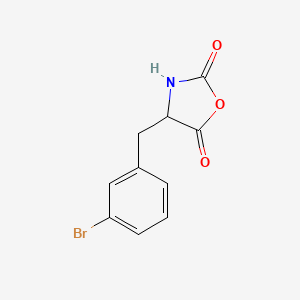
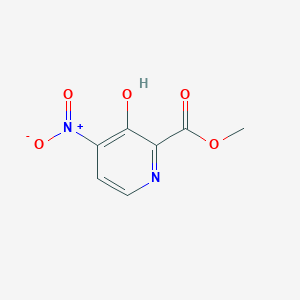
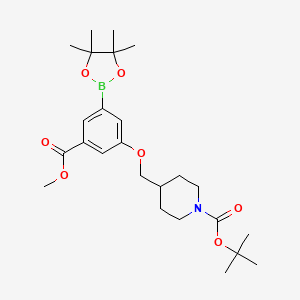
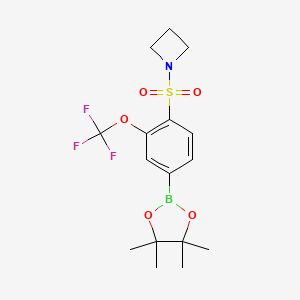
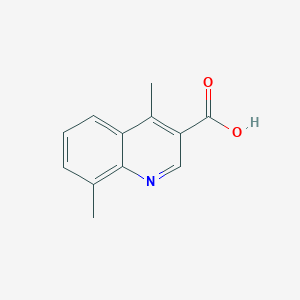
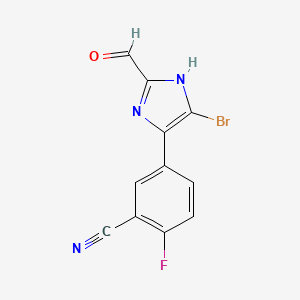
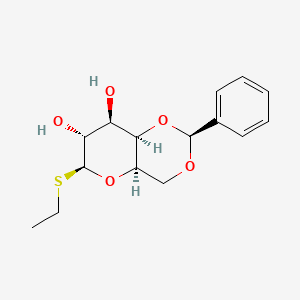
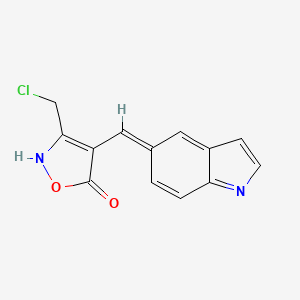
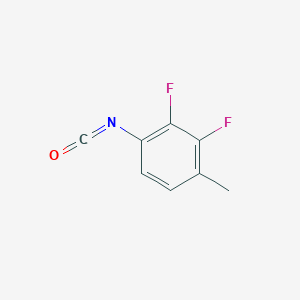
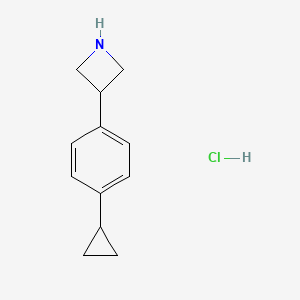
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)
